Alliin -

Alliin

Catalog Number: EVT-247917
CAS Number:
Molecular Formula:
Molecular Weight: 177.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S)-2-Amino-3-prop-2-enylsulfinylpropanoic acid is a natural product found in Allium schoenoprasum, Allium ascalonicum, and other organisms with data available.
Overview

Alliin, chemically known as S-allyl-L-cysteine sulfoxide, is a naturally occurring compound predominantly found in garlic (Allium sativum) and other Allium species. It is recognized for its potential health benefits, including antimicrobial, antioxidant, and anticancer properties. Alliin serves as a precursor to allicin, a compound responsible for the characteristic aroma of garlic and its associated health effects.

Source

Alliin is primarily sourced from garlic, where it is synthesized in the plant tissues. The biosynthesis of alliin occurs through specific metabolic pathways involving amino acids such as cysteine and serine, as well as allyl compounds. Garlic and onions are notable for their high concentrations of sulfur-containing compounds, including alliin, which contribute to their flavor and health benefits .

Classification

Alliin is classified as a sulfur-containing amino acid derivative. It belongs to the group of thiosulfinate compounds and is categorized under organic compounds due to its structure and biological significance.

Synthesis Analysis

Methods

The synthesis of alliin can be achieved through various methods, with two primary approaches identified in scientific literature:

  1. Biosynthetic Pathway: In garlic tissue cultures, alliin can be synthesized from intermediates such as allyl thiol and cysteine. This process involves the incorporation of these precursors into the metabolic pathway that leads to alliin production .
  2. Chemical Synthesis: A notable chemical synthesis method involves the reaction between cysteine and allyl halides (such as allyl bromide or allyl chloride). Recent advancements have utilized microreactors for improved efficiency, allowing for higher yields and purities. The process typically involves oxidation reactions where deoxy alliin is oxidized in the presence of an oxidant .

Technical Details

In a typical chemical synthesis scenario:

  • Cysteine hydrochloride is dissolved in water.
  • An allyl halide is dissolved in ethanol.
  • The two solutions are mixed under controlled pH conditions (usually adjusted with ammonia).
  • The reaction proceeds with careful monitoring to optimize yield and purity.

This method has demonstrated advantages over traditional batch processes, including reduced reaction times and minimized side reactions .

Molecular Structure Analysis

Structure

Alliin has a molecular formula of C6_6H11_11NO3_3S. Its structure features an allyl group attached to a cysteine backbone with a sulfoxide functional group. The stereochemistry of alliin contributes to its biological activity.

Chemical Reactions Analysis

Reactions

Alliin undergoes several important chemical reactions that highlight its reactivity:

  1. Decomposition: Alliin can decompose into allicin when garlic is crushed or damaged, catalyzed by the enzyme alliinase.
  2. Oxidation: In certain conditions, alliin can be oxidized further to form various sulfur-containing compounds that contribute to garlic's health benefits.

Technical Details

The oxidation of alliin typically involves reagents such as hydrogen peroxide under acidic conditions. The reaction kinetics can be monitored using high-performance liquid chromatography (HPLC) to determine product formation rates and optimize conditions for maximum yield .

Mechanism of Action

Process

The mechanism by which alliin exerts its biological effects primarily revolves around its conversion to allicin upon tissue disruption. Allicin exhibits significant antimicrobial activity by disrupting microbial cell membranes and inhibiting enzymes critical for bacterial growth.

Data

Research indicates that allicin's formation from alliin involves:

  • Enzymatic Reaction: The enzyme alliinase catalyzes the conversion of alliin to allicin.
  • Antioxidant Activity: Both alliin and allicin exhibit antioxidant properties that help neutralize free radicals in biological systems.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alliin is typically a white crystalline solid.
  • Solubility: It is soluble in water but less soluble in organic solvents.

Chemical Properties

  • Stability: Alliin is relatively stable under neutral pH but can degrade under extreme conditions (high temperature or strong acids).
  • Reactivity: It readily undergoes oxidation and can participate in various biochemical reactions due to the presence of functional groups.

Relevant data indicate that the stability and reactivity of alliin are crucial for its potential applications in food preservation and health supplements.

Applications

Scientific Uses

Alliin has garnered interest for its potential applications in various fields:

  1. Pharmaceuticals: Due to its antimicrobial and antioxidant properties, alliin is studied for potential therapeutic applications against infections and chronic diseases.
  2. Food Industry: Alliin's flavor profile makes it valuable in food seasoning and preservation.
  3. Nutraceuticals: As a dietary supplement, alliin is marketed for its health benefits, particularly in cardiovascular health and cancer prevention.
Biosynthesis and Metabolic Pathways of Alliin

Evolutionary Origins of Alliin Biosynthesis in Allium Species

Alliin (S-allyl-L-cysteine sulfoxide) biosynthesis represents an evolutionary adaptation in Allium species for defense against herbivores and pathogens. Genomic studies reveal that the 11.27-Gb chromosome-level genome of A. fistulosum (bunching onion) underwent uneven bursts of long-terminal repeats (LTRs), contributing to genome expansion and diversification. These events facilitated the duplication of flavor-related genes, including those involved in alliin synthesis pathways. Phylogenetic divergence analysis indicates that A. fistulosum and A. cepa (onion) diverged ~7.4 million years ago (MYA), while their common ancestor split from A. sativum (garlic) ~16.7 MYA. This divergence coincided with the expansion of sulfur-metabolism gene families, particularly those governing alk(en)yl cysteine sulfoxides (ACSOs) like alliin [1] [5]. Notably, gene family expansions in pathways related to "catalytic activity" and "carbon-sulfur lyase activity" (GO:0016844) underscore the selective pressure for flavor compound diversification in Allium [1].

Table 1: Evolutionary Timeline of Key Genomic Events in Allium

Evolutionary EventTimeframe (MYA)Genomic Consequence
Divergence of A. sativum lineage16.7Duplication of alliinase and γ-glutamyl transpeptidase genes
A. fistulosumA. cepa divergence7.4Species-specific expansion of sulfur assimilation genes
LTR retrotransposon burstsOngoingGenome size expansion (up to 11.97 Gb) and gene neofunctionalization

Enzymatic Regulation of Alliin Production: Role of γ-Glutamyl Transpeptidases

Alliin biosynthesis proceeds through a conserved pathway initiated by glutathione conjugation. γ-Glutamyl transpeptidases (GGTs) catalyze the deglutamylation of intermediates like γ-glutamyl-S-allyl-L-cysteine (GSAC), a critical step validated by isotopic labeling and enzyme kinetics. In garlic (A. sativum), three GGT isoforms (AsGGT1–3) exhibit distinct biochemical properties:

  • AsGGT1: Low Km (86 μM) for GSAC, localized in cytoplasm/vacuole
  • AsGGT2: Intermediate Km (1.1 mM), vacuolar localization
  • AsGGT3: High Km (9.4 mM), no organellar targeting [2]These enzymes function as hydrolases or transpeptidases depending on acceptor substrate availability (e.g., glycylglycine). Additionally, transcriptional regulation by WRKY factors modulates pathway flux. AsWRKY9 binds the W-box promoter element of AsFMO1 (flavin-containing monooxygenase), upregulating this final enzyme in alliin synthesis. Overexpression of AsWRKY9 in garlic calli increases AsFMO1 expression by 3.5-fold and alliin content by 42% [8].

Table 2: Key Enzymes in Alliin Biosynthesis and Their Kinetic Parameters

EnzymeGeneSubstrateKm (μM)LocalizationFunction
γ-Glutamyl transpeptidaseAsGGT1γ-Glutamyl-S-allyl-L-cysteine86Cytoplasm/VacuoleGlutamate removal
γ-Glutamyl transpeptidaseAsGGT2γ-Glutamyl-S-allyl-L-cysteine1100VacuoleIntermediate deglutamylation
γ-Glutamyl transpeptidaseAsGGT3γ-Glutamyl-S-allyl-L-cysteine9400CytoplasmLow-affinity deglutamylation
Flavin-containing monooxygenaseAsFMO1S-allyl-L-cysteineNot reportedCytoplasmSulfoxidation to alliin

Subcellular Compartmentalization in Garlic: Spatial Separation of Alliin and Alliinase

The spatial segregation of alliin and its hydrolyzing enzyme alliinase (EC 4.4.1.4) prevents premature reactions in intact garlic cells. Alliin accumulates in cytosolic vesicles of mesophyll cells, while alliinase is sequestered in vascular bundle sheath vacuoles. This compartmentalization is maintained until tissue disruption (e.g., crushing), which allows enzyme-substrate interaction. Alliinase, a pyridoxal 5′-phosphate (PLP)-dependent glycoprotein, exists as a homodimer (85 kDa) in garlic but as a tetramer (200 kDa) in onions, reflecting species-specific structural adaptations. The garlic enzyme exhibits higher affinity for alliin (Km = 0.83 mM) than its onion counterpart and displays unique spectral properties due to differential PLP binding [3] [4] [9]. This subcellular strategy ensures efficient conversion (>90% within 4 minutes) of alliin to allicin upon damage, generating defense compounds [9].

Isotopic Tracer Studies on Cysteine and Glutathione Precursors

Radiotracer studies using ³⁵S-labeled compounds delineated the alliin biosynthetic route:

  • Glutathione conjugation: [³⁵S]-Cysteine incorporates into glutathione to form γ-glutamyl-S-allyl-L-cysteine (GSAC).
  • Glycine removal: Glycine is cleaved from GSAC by carboxypeptidases.
  • S-oxygenation: AsFMO1 catalyzes sulfoxidation using molecular oxygen, forming alliin [2] [8].Pulse-chase experiments in onion (A. cepa) demonstrated that S-oxygenation may precede deglutamylation, contrasting with garlic where deglutamylation occurs first. This metabolic flexibility suggests species-specific pathway variations. Furthermore, ¹⁴C-cysteine tracing revealed alliin accumulation primarily in leaf mesophyll, with translocation to bulbs during senescence [8] [10].

Comparative Analysis of Alliin Biosynthesis Across Allium Taxa

Alliin content and biosynthetic efficiency vary significantly among Allium species due to differential enzyme expression and gene duplication:

  • Garlic (A. sativum): Highest alliin concentration (6–18 mg/g fresh weight), attributed to quadrupled GSH1 homologs and enhanced γ-glutamyl transpeptidase activity.
  • Onion (A. cepa): Dominated by isoalliin (S-trans-1-propenyl cysteine sulfoxide), with alliinase organized as a tetramer (200 kDa) rather than garlic's dimer.
  • Bunching onion (A. fistulosum): Exhibits 308 expanded gene families related to sulfur metabolism, correlating with elevated isoalliin production [1] [4] [8].Table 3: Alliin Pathway Variation Across Allium Taxa
SpeciesMajor ACSOsAlliinase StructureKey Biosynthetic Feature
A. sativum (garlic)Alliin (S-allyl derivative)Dimer (85 kDa)High GGT1/3 expression; quadrupled GSH1 homologs
A. cepa (onion)Isoalliin (S-propenyl derivative)Tetramer (200 kDa)S-oxygenation precedes deglutamylation; stronger alliinase-PLP interaction
A. fistulosum (bunching onion)Methiin (S-methyl derivative)Not characterizedExpansion of sulfur assimilation GO terms (e.g., GO:0019344)

Phylogenetic constraints are evident: Species with basal chromosomal numbers (e.g., A. sativum, x=8) show higher alliin accumulation than polyploid taxa, suggesting gene dosage effects [1] [5].

Properties

Product Name

Alliin

Molecular Weight

177.22

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